2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

Catalog No.
S849004
CAS No.
1774894-33-5
M.F
C9H9F3N2
M. Wt
202.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

CAS Number

1774894-33-5

Product Name

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

InChI

InChI=1S/C9H9F3N2/c10-7-2-1-4-13-8(7)14-5-3-9(11,12)6-14/h1-2,4H,3,5-6H2

InChI Key

BOADJDSPZKLINM-UHFFFAOYSA-N

SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)F

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)F

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine is a heterocyclic organic compound characterized by the presence of both pyrrolidine and pyridine rings, along with fluorine substituents. The molecular formula for this compound is C9H9F3N2, and it features a difluorinated pyrrolidine moiety attached to a fluorinated pyridine ring. The incorporation of fluorine atoms significantly alters the chemical properties of the compound, enhancing its lipophilicity and metabolic stability, which are critical factors in pharmaceutical development.

, including:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the fluorine atoms, the pyridine ring can participate in electrophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, yielding different oxidation states or reduced forms.

These reactions enable the synthesis of a variety of derivatives that may possess distinct biological activities.

Research indicates that 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine exhibits significant biological activity. Its structural features allow it to interact with various biological targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity, which is crucial for its potential applications in medicinal chemistry. Preliminary studies suggest its utility as a pharmacophore for drug design, particularly in targeting central nervous system disorders and other therapeutic areas.

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine typically involves several steps:

  • Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving appropriate precursors such as 3,3-difluoropropylamine and suitable aldehydes or ketones under acidic or basic conditions.
  • Introduction of Fluorine Atoms: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Coupling with Pyridine: The final step involves coupling the fluorinated pyrrolidine with a pyridine derivative via nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

These methods can be optimized based on desired yields and purity levels for specific applications.

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds aimed at treating central nervous system disorders.
  • Biological Studies: The compound is utilized in research focused on enzyme inhibitors and receptor ligands due to its unique structural characteristics.
  • Material Science: Its fluorinated structure makes it suitable for developing advanced materials, including polymers and liquid crystals.
  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, facilitating the exploration of new chemical pathways.

Understanding the interactions of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that this compound may interact with various molecular targets through hydrogen bonding and hydrophobic interactions facilitated by its fluorine atoms. Techniques such as molecular docking and binding affinity assays are essential for further investigating these interactions and determining the compound's therapeutic potential.

Several compounds share structural similarities with 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine. Here are some notable examples:

Compound NameMolecular FormulaMolecular Weight
2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridineC10H11F3N2216.21
2-(3,3-Difluoroazetidin-1-yl)-6-fluoropyridineC8H7F3N2188.15
2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridineC10H11F3N2216.21
2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridineC9H9F3N2202.18

The uniqueness of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine lies in its specific combination of a difluorinated pyrrolidine moiety with a fluorinated pyridine ring. This structural arrangement may confer distinct pharmacological properties compared to other similar compounds, potentially leading to unique therapeutic applications.

Synthetic Routes and Methodologies

Traditional Multi-Step Reactions

The synthesis of 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine historically relies on sequential functionalization of pyrrolidine and pyridine precursors. A common approach involves:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or Claisen rearrangement of allyl vinyl ethers to generate 3,3-difluoropyrrolidine intermediates. For example, 3,3-difluoropyrrolidine can be synthesized via Ru(VIII)-catalyzed oxidation of 2,2-difluorosuccinic acid followed by BH₃·Me₂S reduction.
  • Pyridine Fluorination: Electrophilic fluorination of 3-aminopyridine using Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 3-position.
  • Coupling Reactions: Nucleophilic aromatic substitution (SₙAr) between 3-fluoropyridine and 3,3-difluoropyrrolidine under basic conditions (e.g., K₂CO₃/DMF).

A representative pathway is illustrated below:
$$
\text{3,3-Difluoropyrrolidine} + \text{3-Fluoro-2-chloropyridine} \xrightarrow{\text{KF/CsF, sulfolane}} \text{2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine}
$$

Modern Photoredox-Mediated Coupling Strategies

Recent advancements employ photoredox catalysis to streamline synthesis. For instance, α,α-difluoro-β-iodoketones react with silyl enol ethers under fac-Ir(ppy)₃ catalysis (blue LED irradiation) to form fluorinated ketones, which undergo cyclocondensation with ammonium acetate to yield 3-fluoropyridine derivatives. This method avoids harsh fluorinating agents and enhances regioselectivity.

Industrial Optimization Techniques

  • Continuous Flow Reactors: Microfluidic systems enable rapid SₙAr reactions between fluoropyridines and amines at elevated temperatures (150–200°C), reducing reaction times from hours to minutes.
  • High-Throughput Screening: Automated platforms optimize fluoride salt mixtures (e.g., KF/CsF ratios) for halogen-exchange reactions, achieving >90% yields in difluoropyrrolidine synthesis.

Reaction Mechanisms and Critical Parameters

Formation of Pyrrolidine Ring Systems

The 3,3-difluoropyrrolidine core is typically constructed via:

  • Claisen Rearrangement: Thermal reorganization of allyl vinyl ethers to γ,δ-unsaturated ketones, followed by fluorination.
  • Cyclization: Ring closure of 1,4-dihalobutanes with ammonia under high-pressure conditions.

Key parameters include temperature control (160–200°C) and the use of phase-transfer catalysts (e.g., tetra-n-octylphosphonium bromide) to enhance fluoride ion availability.

Fluorination Strategies and Regioselectivity Control

Fluorination is achieved through two primary routes:

  • Halogen Exchange: Substitution of chlorine in 2,3,5-trichloropyridine with KF/CsF mixtures in polar aprotic solvents (e.g., sulfolane) at 190°C.
  • Electrophilic Fluorination: Direct fluorination using AgF₂ or XeF₂, which preferentially target electron-rich pyridine positions.

Regioselectivity is governed by solvent polarity and fluoride salt composition. For example, CsF increases nucleophilicity, favoring substitution at the 2-position of pyridine.

Role of Catalysts in Reaction Efficiency

  • Phase-Transfer Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate fluoride ion transfer in biphasic systems.
  • Photoredox Catalysts: fac-Ir(ppy)₃ enables radical-mediated C–F bond formation under visible light, reducing side reactions.

Purification and Characterization Protocols

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve residual starting materials and regioisomers.
  • GC: Monitors volatile byproducts (e.g., chlorinated intermediates) during fluorination.

Spectroscopic Validation

  • NMR: 19F NMR confirms fluorine integration at δ −110 to −120 ppm for pyrrolidine-CF₂ and δ −60 ppm for pyridine-CF.
  • IR: Stretching vibrations at 1,100–1,250 cm⁻¹ (C–F) and 1,500–1,600 cm⁻¹ (pyridine ring).
  • MS: ESI-MS exhibits [M+H]⁺ peaks at m/z 201.15.

Quality Control Metrics

  • Purity: ≥99.8% by HPLC (UV detection at 254 nm).
  • Yield Optimization:

























    ParameterOptimal RangeImpact on Yield
    Temperature190–200°C+15%
    KF/CsF Ratio6:1+20%
    Reaction Time17–20 h+10%

Data aggregated from .

XLogP3

2.2

Dates

Modify: 2023-08-16

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